molecular formula C18H20N2O4S B2914730 2-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonylbenzaldehyde CAS No. 1252343-45-5

2-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonylbenzaldehyde

Cat. No.: B2914730
CAS No.: 1252343-45-5
M. Wt: 360.43
InChI Key: CNKCJSMMGGILNR-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonylbenzaldehyde is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a benzaldehyde core linked to a 4-(4-methoxyphenyl)piperazine group via a sulfonyl linker. This structure combines elements found in bioactive molecules: the piperazine moiety is a common pharmacophore in compounds targeting the central nervous system , and the sulfonyl group is frequently utilized in drug design to influence molecular properties and binding interactions . The aldehyde functional group makes this reagent a versatile synthetic intermediate, suitable for further chemical transformations such as reductive amination or hydrazone formation, enabling the creation of diverse compound libraries for biological screening. Researchers can explore its potential as a building block for the synthesis of novel molecules with potential multi-target activities. This product is intended for research applications in a controlled laboratory environment only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-24-17-8-6-16(7-9-17)19-10-12-20(13-11-19)25(22,23)18-5-3-2-4-15(18)14-21/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKCJSMMGGILNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonylbenzaldehyde typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylpiperazine with a sulfonyl chloride derivative, followed by the introduction of the benzaldehyde group. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid derivative.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.

Major Products Formed

    Oxidation: Formation of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonylbenzoic acid.

    Reduction: Formation of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonylbenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonylbenzaldehyde involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Effects on Piperazine-Linked Compounds

Compound Class Core Structure Substituent (R) Key Properties/Observations
Target Compound Sulfonylbenzaldehyde 4-Methoxyphenyl Enhanced electron density at piperazine due to methoxy; sulfonyl group increases polarity.
Quinoline-carboxamides (D6–D12) Quinoline-4-carbonyl Varied (e.g., CF₃, Cl, F) Electron-withdrawing groups (e.g., CF₃ in D7) reduce electron density, affecting NMR chemical shifts .
Methyl Benzoates (C1–C7) Quinoline-4-carbonyl + methyl ester Halogens (Br, Cl, F) Halogen substituents (e.g., C3: Cl) increase molecular weight and decrease solubility in polar solvents .

Physicochemical Properties

  • Melting Points: Quinoline derivatives (D6–D12) crystallize as white solids with melting points influenced by substituents. For example, D6 (methoxy) and D7 (CF₃) show distinct crystallization behaviors in EtOAc, suggesting solubility differences .
  • NMR Trends : The methoxy group in D6 causes upfield shifts in $^{1}\text{H}$-NMR (e.g., aromatic protons at δ 6.8–7.2 ppm) compared to electron-withdrawing groups like CF₃ in D7 (δ 7.4–8.1 ppm) . Similar shifts are expected in the target compound’s benzaldehyde protons.
  • Synthetic Pathways : The target compound’s sulfonyl group may require specialized sulfonation conditions, unlike the esterification or amidation steps used for C1–C7 and D6–D12 .

Functional Group Comparisons

  • Sulfonyl vs. Carbonyl/Ester Groups: The sulfonyl group in the target compound confers stronger electron-withdrawing effects compared to the carbonyl groups in D6–D12 or ester groups in C1–C5. This may enhance stability toward nucleophilic attack but reduce solubility in nonpolar solvents.
  • Piperazine Linkage : The piperazine ring in all compounds enables conformational flexibility, but the 4-methoxyphenyl substituent in the target compound may sterically hinder interactions compared to smaller substituents (e.g., F in C4) .

Pharmaceutical Relevance

  • Impurity Profiles : highlights a pharmacopeial impurity (Imp. A(EP)) containing a 4-methoxyphenylpiperazinyl group linked to a triazolone core. This underscores the importance of piperazine derivatives in drug development and the need for rigorous impurity profiling .

Biological Activity

2-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonylbenzaldehyde is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O3SC_{15}H_{18}N_{2}O_{3}S with a molecular weight of approximately 306.38 g/mol. The compound features a piperazine moiety connected to a sulfonylbenzaldehyde group, which is believed to contribute to its biological activity.

The biological activity of this compound primarily involves modulation of neurotransmitter systems. Research indicates that compounds with similar structures often exhibit high affinity for serotonin receptors, particularly the 5-HT_1A receptor. These interactions can lead to various pharmacological effects, including anxiolytic and antidepressant activities.

Binding Affinity Studies

Recent studies have demonstrated that derivatives of piperazine, including those similar to this compound, show promising binding affinities. For instance, compounds with a methoxyphenylpiperazine motif have reported binding affinities in the low nanomolar range (Ki values around 1.2 nM) for the 5-HT_1A receptor . This suggests that the compound may exert potent effects on serotonin pathways.

Anxiolytic Effects

In a study evaluating the anxiolytic properties of piperazine derivatives, it was found that compounds structurally related to this compound significantly reduced anxiety-like behaviors in rodent models. The results indicated that these compounds could be effective in treating anxiety disorders through their action on serotonin receptors .

Antidepressant Activity

Another investigation focused on the antidepressant potential of similar compounds revealed that they could enhance serotonergic neurotransmission. The study highlighted that the presence of the methoxy group on the phenyl ring may enhance receptor binding and efficacy .

Comparative Analysis of Related Compounds

The following table summarizes key findings regarding the biological activities of various piperazine derivatives:

Compound NameKi (nM)Biological ActivityReferences
Compound A1.2Strong 5-HT_1A antagonist
Compound B21.3Moderate 5-HT_1A antagonist
Compound C<10Anxiolytic and antidepressant
Compound D0.39D3 receptor selective

Q & A

Q. What are the optimized synthetic pathways for 2-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonylbenzaldehyde, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves coupling 4-(4-methoxyphenyl)piperazine with a sulfonylbenzaldehyde precursor via nucleophilic substitution. Key parameters include:

  • Catalyst Selection : Use of triethylamine or DIPEA to neutralize HCl byproducts .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity at 80–100°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Methodological Answer: A multi-technique approach is recommended:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy group at δ 3.7–3.9 ppm) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities <0.5% .
  • X-ray Crystallography : Resolves crystal packing and confirms sulfonyl-benzaldehyde geometry .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Stability studies suggest:

  • Temperature : Store at –20°C in amber vials to prevent thermal decomposition (>90% stability over 6 months) .
  • Light Sensitivity : UV/Vis spectroscopy shows 10% degradation after 72 hours under direct UV light .
  • Humidity Control : Desiccants (silica gel) mitigate hydrolysis of the sulfonyl group in humid environments .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s biological activity in receptor-binding assays?

Methodological Answer: Computational and experimental studies reveal:

  • Docking Simulations : The sulfonyl group interacts with hydrophobic pockets in serotonin (5-HT₁A) receptors, while the methoxyphenyl moiety enhances binding affinity (ΔG ≈ –9.2 kcal/mol) .
  • In Vitro Assays : Competitive binding assays (radioligand displacement) show IC₅₀ values of 12 nM, suggesting partial agonism .
  • Metabolic Stability : Microsomal assays (CYP450 enzymes) indicate a half-life of 45 minutes, guiding structural modifications .

Q. How can contradictions in environmental fate data (e.g., biodegradation vs. persistence) be resolved?

Methodological Answer: Address discrepancies via:

  • OECD 301D Test : Aerobic biodegradation studies (28 days) show <20% degradation, classifying it as persistent .
  • Photodegradation Analysis : HPLC-UV detects 60% degradation under simulated sunlight (λ > 290 nm), suggesting photolysis as a major pathway .
  • Soil Sorption : Batch experiments (Kₒc = 120 L/kg) indicate moderate mobility, requiring site-specific risk assessments .

Q. What strategies validate structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer: Systematic SAR validation involves:

  • Analog Synthesis : Replace methoxy with halogen/alkyl groups to assess electronic effects on potency .
  • Pharmacophore Mapping : QSAR models (e.g., CoMFA) correlate substituent bulk with logP and IC₅₀ .
  • In Vivo Efficacy : Rodent models (e.g., forced swim test) quantify anxiolytic activity (ED₅₀ = 5 mg/kg) .

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